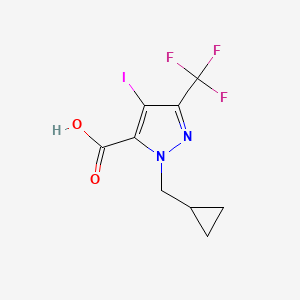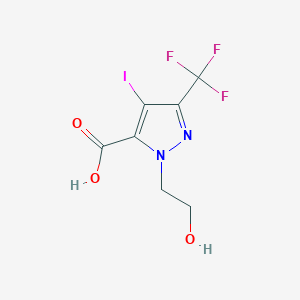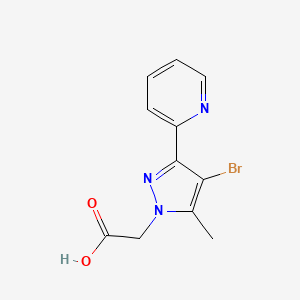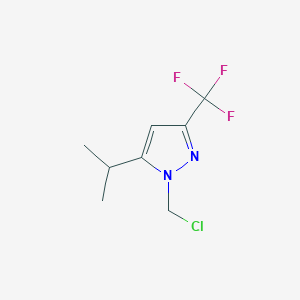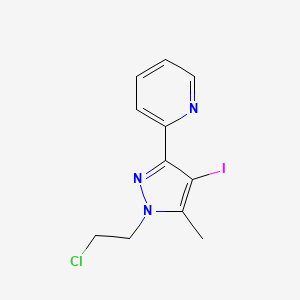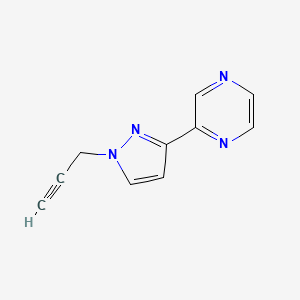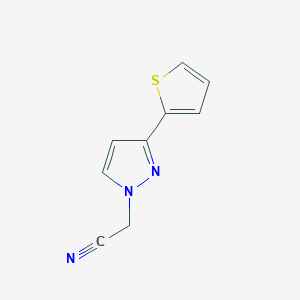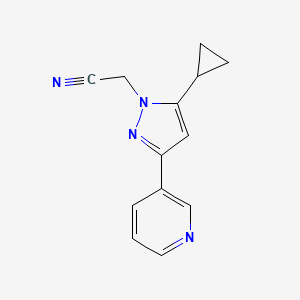
1-(クロロメチル)-5-メチル-3-(チオフェン-3-イル)-1H-ピラゾール
説明
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs contain a thiophene nucleus .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, the Gewald reaction is a typical and significant synthetic method to thiophene derivatives . This reaction involves a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the formula C4H4S .Chemical Reactions Analysis
The interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . A plausible mechanism based on EPR experiments revealed that the trisulfur radical anion acts as a key intermediate of this process .科学的研究の応用
抗菌作用
チオフェン誘導体は、その抗菌作用で知られています。 化合物のチオフェン環の存在は、耐性菌株やその他の病原体に対して有効な新しい抗菌剤の開発の可能性を示唆しています .
抗炎症作用および鎮痛作用
チオフェン誘導体の抗炎症作用および鎮痛作用は、それらを新しい鎮痛薬の開発候補にします。 「1-(クロロメチル)-5-メチル-3-(チオフェン-3-イル)-1H-ピラゾール」の特定の活性の研究は、慢性炎症や疼痛管理のための新しい治療法につながる可能性があります .
降圧効果
チオフェン化合物は、高血圧の治療に有望であることが示されています。 この化合物のユニークな構造は、血圧の制御と心臓の健康管理のための新しい経路を提供する可能性があります .
抗腫瘍活性
チオフェン誘導体の抗腫瘍の可能性は、重要な研究分野です。 この化合物は、癌細胞の増殖と増殖を阻害する能力を持つ新しい分子を合成するために使用できます .
材料科学:腐食防止
材料科学では、チオフェン誘導体は腐食防止剤として使用されます。 問題の化合物は、金属を腐食から保護する際の有効性を調査できます。これは、工業用途に影響を与えます .
有機エレクトロニクス
チオフェン環は、有機半導体の開発に不可欠です。 “1-(クロロメチル)-5-メチル-3-(チオフェン-3-イル)-1H-ピラゾール”は、最新のエレクトロニクスにおいて重要な役割を果たす有機発光ダイオード(OLED)と有機電界効果トランジスタ(OFET)の進歩に貢献する可能性があります .
キナーゼ阻害
チオフェン誘導体は、細胞過程の調節において重要な役割を果たすキナーゼ阻害における役割について研究されてきました。 この化合物は、病気に関与するキナーゼを標的とした新しい薬の開発において重要な役割を果たす可能性があります .
エストロゲン受容体モジュレーション
一部のチオフェン誘導体は、ホルモン関連疾患における重要な標的であるエストロゲン受容体のモジュレーターとして機能します。 この化合物の研究は、乳がんなどの疾患に対する新しい治療法につながる可能性があります .
作用機序
Biochemical Pathways:
The compound’s downstream effects could involve various biochemical pathways. For instance:
- Thiophenes, including our compound, have been reported as anti-inflammatory agents . They may modulate cytokines, inhibit cyclooxygenases (COX), or interfere with NF-κB signaling pathways. Thiophenes can scavenge free radicals and protect cells from oxidative stress. Some thiophenes exhibit antimicrobial activity . Our compound might disrupt microbial membranes or interfere with essential cellular processes.
Action Environment:
Environmental factors play a crucial role in drug efficacy and stability:
- Thiophenes can be sensitive to pH changes, affecting their ionization state and solubility. Exposure to light may degrade the compound. Stability could be influenced by temperature fluctuations.
Its diverse effects underscore the importance of understanding the intricacies of thiophene-based compounds in drug development . 🌟
将来の方向性
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
生化学分析
Biochemical Properties
1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives are known to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways . The interaction between 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular functions and processes.
Cellular Effects
The effects of 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole on cells are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that thiophene derivatives can act as anti-inflammatory agents by modulating the expression of inflammatory cytokines . Additionally, 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, thiophene derivatives are known to inhibit the activity of kinases, which are essential for the phosphorylation of proteins involved in cell signaling . By inhibiting these enzymes, 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole can disrupt cell signaling pathways, leading to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole can result in adaptive cellular responses, such as changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the adverse effects.
Metabolic Pathways
1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole is involved in various metabolic pathways. It interacts with metabolic enzymes, influencing the levels of metabolites within the cell . For instance, thiophene derivatives can inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole can affect the metabolic flux by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . For example, thiophene derivatives can be transported into cells via specific transporters, where they can exert their biological effects.
Subcellular Localization
The subcellular localization of 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, thiophene derivatives can accumulate in the nucleus, where they can modulate gene expression by interacting with transcription factors and other nuclear proteins.
特性
IUPAC Name |
1-(chloromethyl)-5-methyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-7-4-9(11-12(7)6-10)8-2-3-13-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFDBPQHSANSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCl)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



